Verlukast sodium
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Overview
Description
Preparation Methods
The synthesis of verlukast sodium involves several steps, including the preparation of key intermediates and their subsequent reactions. One of the synthetic routes includes the hydroboration of ketones with boranes derived from α-pinenes, involving a non-catalytic enantioselective reduction protocol . Another method employs organometallic complexes of ruthenium (II) to catalyze enantioselective hydrogen transfer, using formic acid as the source of hydrogen . Additionally, a biocatalytic process with ketoreductase KRED has been scaled up to a 200 kg batch, achieving over 99.9% enantiomeric excess .
Chemical Reactions Analysis
Verlukast sodium undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can form complexes with metals such as chromium, iron, nickel, copper, zinc, cadmium, and mercury . The thermal decomposition of these complexes typically ends with the formation of metal oxides . Common reagents used in these reactions include glutathione for conjugation reactions . Major products formed from these reactions include metal complexes and oxidized derivatives .
Scientific Research Applications
Verlukast sodium has a wide range of scientific research applications. It is used as a leukotriene D4 receptor antagonist in studies related to asthma and bronchoconstriction . It also serves as an inhibitor of the ABCC multidrug resistance protein 1 (MRP1), making it valuable in research on multidrug resistance in cancer . Additionally, this compound is used in studies involving the transport of anionic conjugates by multidrug resistance-associated proteins . Its role in blocking antigen-induced asthmatic responses in humans further highlights its importance in respiratory research .
Mechanism of Action
Verlukast sodium exerts its effects by selectively blocking the binding of leukotriene D4 to the CysLT1 receptor . This action prevents the activation of the receptor, thereby inhibiting the bronchoconstrictive and inflammatory effects mediated by leukotriene D4 . The compound does not block the binding of leukotriene C4 or leukotriene E4 to their respective receptors . The molecular targets involved include the CysLT1 receptor and the ABCC multidrug resistance protein 1 (MRP1) .
Comparison with Similar Compounds
Verlukast sodium is often compared with other leukotriene receptor antagonists such as montelukast sodium and zafirlukast . Montelukast sodium, for example, is a second-generation antagonist at the CysLT1 receptor and is used in the treatment of chronic asthma . Zafirlukast is another leukotriene receptor antagonist with similar applications . What sets this compound apart is its high selectivity for the CysLT1 receptor and its additional role as an inhibitor of the ABCC multidrug resistance protein 1 (MRP1) .
Properties
CAS No. |
162377-77-7 |
---|---|
Molecular Formula |
C26H26ClN2NaO3S2 |
Molecular Weight |
537.1 g/mol |
IUPAC Name |
sodium;3-[(R)-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-[3-(dimethylamino)-3-oxopropyl]sulfanylmethyl]sulfanylpropanoate |
InChI |
InChI=1S/C26H27ClN2O3S2.Na/c1-29(2)24(30)12-14-33-26(34-15-13-25(31)32)20-5-3-4-18(16-20)6-10-22-11-8-19-7-9-21(27)17-23(19)28-22;/h3-11,16-17,26H,12-15H2,1-2H3,(H,31,32);/q;+1/p-1/b10-6+;/t26-;/m1./s1 |
InChI Key |
XNAYQOBPAXEYLI-LQKFMROPSA-M |
Isomeric SMILES |
CN(C)C(=O)CCS[C@@H](C1=CC=CC(=C1)/C=C/C2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
Canonical SMILES |
CN(C)C(=O)CCSC(C1=CC=CC(=C1)C=CC2=NC3=C(C=CC(=C3)Cl)C=C2)SCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
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